molecular formula C16H17N5O8S2 B1639608 Ceftioxide

Ceftioxide

Cat. No.: B1639608
M. Wt: 471.5 g/mol
InChI Key: MMQXRUYUBYWTDP-LNXFEASCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is effective against a wide range of Gram-positive and Gram-negative bacteria. Ceftiofur is resistant to beta-lactamase, an enzyme that many bacteria produce to resist antibiotics .

Preparation Methods

Ceftiofur can be synthesized through various methods. One common method involves the reaction of cephalosporin acid with thiazolylamine and methoxyiminoacetic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like methylene dichloride. The product is then purified through extraction and crystallization .

Industrial production methods often involve the preparation of ceftiofur hydrochloride or ceftiofur sodium. For example, ceftiofur hydrochloride can be prepared by adding ceftiofur to a solvent mixture, followed by the addition of a suspending agent and a bacteriostatic agent. The mixture is then processed through high-speed shearing and sterilized to obtain the final product .

Chemical Reactions Analysis

Ceftiofur undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ceftiofur is widely used in scientific research, particularly in veterinary medicine. It is used to treat respiratory infections in cattle, swine, and poultry. Research has shown that ceftiofur is effective in reducing the prevalence of bacterial infections and improving animal health .

In addition to its veterinary applications, ceftiofur is also studied for its potential use in human medicine due to its broad-spectrum activity and resistance to beta-lactamase. Researchers are exploring its effectiveness against various bacterial pathogens and its potential role in combating antibiotic resistance .

Mechanism of Action

Ceftiofur exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These proteins are essential for the cross-linking of peptidoglycan chains, which provide strength and rigidity to the cell wall. By inhibiting PBPs, ceftiofur disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Ceftiofur is part of the cephalosporin class of antibiotics, which includes other compounds such as ceftriaxone, cefotaxime, and cefepime. Compared to these antibiotics, ceftiofur is unique in its veterinary applications and its resistance to beta-lactamase .

    Ceftriaxone: Used primarily in human medicine, effective against a wide range of bacteria.

    Cefotaxime: Similar to ceftriaxone, used in human medicine for treating severe bacterial infections.

    Cefepime: A fourth-generation cephalosporin with a broader spectrum of activity compared to ceftiofur.

Ceftiofur’s uniqueness lies in its specific formulation for veterinary use and its effectiveness in treating respiratory infections in livestock.

Properties

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.5 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-,31?/m1/s1

InChI Key

MMQXRUYUBYWTDP-LNXFEASCSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)S(=O)C1)C(=O)O

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O

Origin of Product

United States

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